2-Butanone, 4-(3,4-dihydro-1(2H)-quinolinyl)-3-(4-morpholinyl)-4-phenyl-
Description
The compound 2-Butanone, 4-(3,4-dihydro-1(2H)-quinolinyl)-3-(4-morpholinyl)-4-phenyl- is a structurally complex molecule featuring a butanone backbone substituted with three distinct moieties:
- 3,4-Dihydro-1(2H)-quinolinyl: A partially saturated quinoline derivative, which contributes aromatic and basic properties.
- 4-Morpholinyl: A six-membered morpholine ring, enhancing solubility and modulating pharmacokinetic behavior.
- Phenyl group: Aromatic substituent influencing steric and electronic interactions.
While direct synthesis or characterization data for this compound are absent in the provided evidence, analogous structures suggest its synthesis likely involves multi-step reactions, such as Pd-catalyzed cross-couplings (as seen in quinoline derivatives ) or nucleophilic substitutions (common in morpholine-containing compounds ).
Properties
CAS No. |
6628-50-8 |
|---|---|
Molecular Formula |
C23H28N2O2 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-yl)-3-morpholin-4-yl-4-phenylbutan-2-one |
InChI |
InChI=1S/C23H28N2O2/c1-18(26)22(24-14-16-27-17-15-24)23(20-9-3-2-4-10-20)25-13-7-11-19-8-5-6-12-21(19)25/h2-6,8-10,12,22-23H,7,11,13-17H2,1H3 |
InChI Key |
ZKYVDCFLUSQPEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(C1=CC=CC=C1)N2CCCC3=CC=CC=C32)N4CCOCC4 |
Origin of Product |
United States |
Biological Activity
2-Butanone, 4-(3,4-dihydro-1(2H)-quinolinyl)-3-(4-morpholinyl)-4-phenyl- (CAS Number: 6628-50-8) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and other therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H28N2O2
- Molecular Weight : 364.5 g/mol
- IUPAC Name : 4-(3,4-dihydro-2H-quinolin-1-yl)-3-morpholin-4-yl-4-phenylbutan-2-one
- Purity : Typically around 95% .
The compound's structure suggests multiple potential interactions with biological targets. The presence of the 3,4-dihydroquinoline moiety is significant due to its known interactions with various enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical in the treatment of Alzheimer's disease (AD). These enzymes play a role in neurotransmitter regulation, and their inhibition can lead to enhanced cholinergic activity in the brain.
1. Neuroprotective Effects
Recent studies have indicated that derivatives of 3,4-dihydroquinoline , including our compound of interest, exhibit neuroprotective effects. In particular, research has shown that these compounds can inhibit AChE and MAO activities effectively:
| Compound | AChE IC50 (µM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
|---|---|---|---|
| 3e | 0.28 | 0.91 | 2.81 |
The compound labeled as 3e demonstrated significant inhibition against both AChE and MAOs, suggesting a dual-target mechanism beneficial for treating AD .
2. Cytotoxicity Studies
In vitro studies have assessed the cytotoxicity of this compound using PC12 cells and HT-22 cells. Results indicated that concentrations below 12.5 µM did not exhibit cytotoxic effects, highlighting its safety profile at therapeutic doses .
3. Blood-Brain Barrier Penetration
The ability to cross the blood-brain barrier (BBB) is crucial for compounds targeting central nervous system disorders. Preliminary studies suggest that this compound can penetrate the BBB effectively, which is essential for its therapeutic efficacy in neurodegenerative conditions .
Case Study 1: Alzheimer’s Disease Model
A study involving animal models of Alzheimer's disease demonstrated that administration of the compound led to improved cognitive function and reduced amyloid plaque formation. The study utilized behavioral tests such as the Morris water maze to evaluate memory enhancement .
Case Study 2: Depression and Anxiety Models
Another investigation explored the antidepressant-like effects of the compound in rodent models. The results indicated significant reductions in anxiety-like behavior when compared to control groups, suggesting potential applications in treating mood disorders .
Comparison with Similar Compounds
Quinoline Derivatives
- 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k): Structure: Contains a chlorophenyl and methoxyphenyl substituent on the quinoline core. Synthesis: PdCl₂(PPh₃)₂/PCy₃-catalyzed cross-coupling in DMF, yielding a solid with a melting point of 223–225°C . Key Differences: Lacks the butanone backbone and morpholinyl group, reducing conformational flexibility compared to the target compound.
- Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl) Piperazin-1-yl) Benzoate (C1): Structure: Piperazine-linked quinoline-carboxylate ester. Properties: Characterized via ¹H NMR and HRMS; higher molecular weight (MW ~450–500 g/mol) due to ester and piperazine groups . Comparison: The target compound’s morpholinyl group may confer better metabolic stability than piperazine-based analogues .
Butanone Derivatives
- 4-(4-Hydroxyphenyl)-2-butanone (Raspberry ketone): Structure: Simple butanone with a para-hydroxyphenyl group. Properties: MW 164.2 g/mol, CAS 5471-51-2; widely used in fragrances. Lacks heterocyclic substituents, limiting pharmacological utility .
- 4-(4-Acetylanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one: Structure: α,β-unsaturated ketone with acetyl and dimethoxyphenyl groups. Synthesis: MW 339.39 g/mol; CAS 339017-47-7. Demonstrates how electron-withdrawing/donating substituents affect reactivity . Comparison: The target compound’s saturated butanone core may reduce electrophilicity, enhancing stability.
Pharmacological and Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
